

detailed protocol for the synthesis of (2-Amino-4-methoxyphenyl)methanol

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Compound of Interest

Compound Name: (2-Amino-4-methoxyphenyl)methanol

Cat. No.: B573342

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Application Note: Synthesis of (2-Amino-4-methoxyphenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

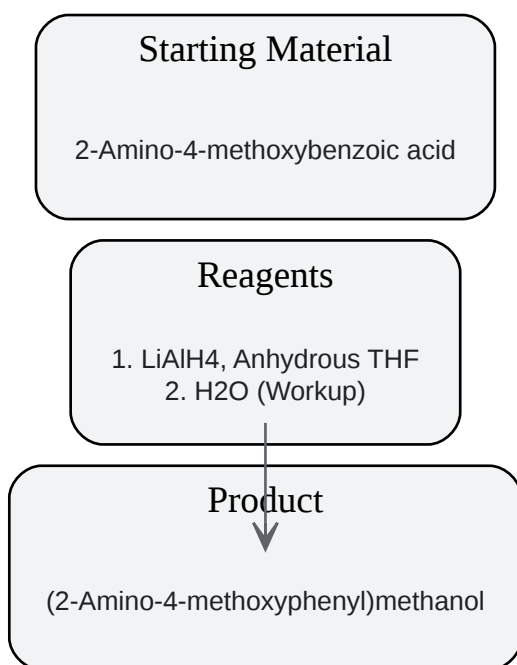
Introduction

(2-Amino-4-methoxyphenyl)methanol is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and biologically active molecules. Its structure, featuring a primary alcohol and an aniline moiety, allows for a diverse range of chemical transformations. This document provides a detailed protocol for the synthesis of **(2-Amino-4-methoxyphenyl)methanol** via the reduction of 2-Amino-4-methoxybenzoic acid using lithium aluminum hydride (LiAlH_4), a potent reducing agent capable of converting carboxylic acids to primary alcohols.^{[1][2][3]}

Reaction Scheme

The synthesis proceeds through the reduction of the carboxylic acid functional group of 2-Amino-4-methoxybenzoic acid to a primary alcohol.

Chemical Reaction Pathway



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Caption: Reduction of 2-Amino-4-methoxybenzoic acid to **(2-Amino-4-methoxyphenyl)methanol**.

Experimental Protocol

This protocol details the reduction of 2-Amino-4-methoxybenzoic acid using lithium aluminum hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF).

Materials and Reagents:

- 2-Amino-4-methoxybenzoic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Distilled water
- 15% Sodium hydroxide (NaOH) solution

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration
- Nitrogen or Argon gas supply

Procedure:

- Reaction Setup:
 - A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled. The glassware should be oven-dried before use to ensure anhydrous conditions.
 - The flask is charged with lithium aluminum hydride (a slight molar excess, e.g., 1.5-2.0 equivalents) and placed under an inert atmosphere.
 - Anhydrous THF (150 mL) is added to the flask via a cannula or syringe. The suspension is stirred and cooled to 0 °C using an ice bath.

- Addition of Starting Material:
 - 2-Amino-4-methoxybenzoic acid (1 equivalent) is dissolved in anhydrous THF (100 mL) in a separate flask.
 - This solution is then transferred to the dropping funnel and added dropwise to the stirred LiAlH_4 suspension at 0 °C over a period of 30-60 minutes. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.[2][3]
- Reaction:
 - After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
 - The mixture is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
- Workup (Quenching):
 - After the reaction is complete, the flask is cooled back to 0 °C in an ice bath.
 - The reaction is carefully quenched by the slow, dropwise addition of distilled water (volume in mL equal to the mass of LiAlH_4 in g used). This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.
 - Next, a 15% aqueous NaOH solution (volume in mL equal to the mass of LiAlH_4 in g used) is added dropwise.
 - Finally, distilled water is added again (volume in mL equal to three times the mass of LiAlH_4 in g used).
 - The mixture is stirred at room temperature for an additional 30 minutes, during which a granular precipitate of aluminum salts should form.
- Isolation and Purification:
 - The solid precipitate is removed by vacuum filtration, and the filter cake is washed with additional THF or ethyl acetate.

- The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **(2-Amino-4-methoxyphenyl)methanol**.
- Characterization:
 - The purified product should be characterized by appropriate analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions:

- Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents.[2][3] It should be handled with extreme care under an inert atmosphere in a fume hood.
- The quenching process generates hydrogen gas, which is flammable. Ensure adequate ventilation and no nearby ignition sources.
- Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

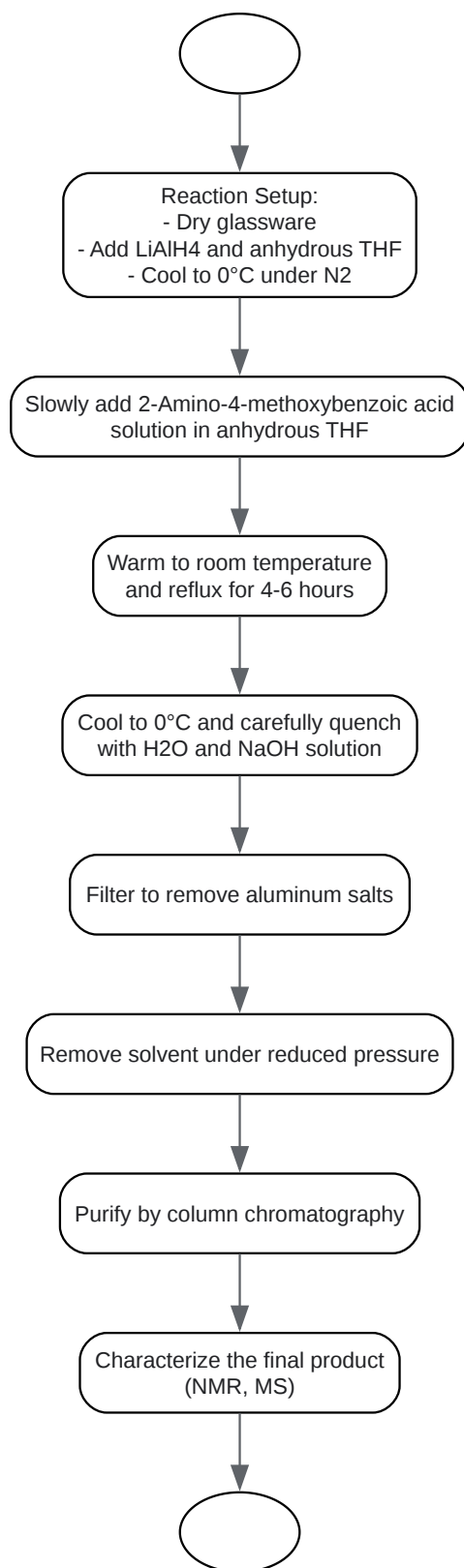
Data Presentation

The following table summarizes typical quantitative data for the synthesis.

Parameter	Value
Starting Material	
2-Amino-4-methoxybenzoic acid	10.0 g (59.8 mmol)
Reagents	
Lithium aluminum hydride (LiAlH ₄)	3.4 g (89.7 mmol)
Anhydrous Tetrahydrofuran (THF)	250 mL
Product	
(2-Amino-4-methoxyphenyl)methanol (Crude)	~8.5 g
Yield (after purification)	70-85%
Appearance	White to off-white solid
Molecular Formula	C ₈ H ₁₁ NO ₂
Molecular Weight	153.18 g/mol [4]

Visualizations

Experimental Workflow



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Caption: Workflow for the synthesis of **(2-Amino-4-methoxyphenyl)methanol**.

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